molecular formula C11H8O4 B1201469 1,4-Dihydroxy-2-naphthoic acid CAS No. 31519-22-9

1,4-Dihydroxy-2-naphthoic acid

Cat. No. B1201469
CAS RN: 31519-22-9
M. Wt: 204.18 g/mol
InChI Key: VOJUXHHACRXLTD-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) is a compound of significant interest due to its biological and chemical properties. This compound is a bacterial-derived metabolite known for binding to the aryl hydrocarbon receptor (AhR) and displaying anti-inflammatory activity in the gut. Its structure-dependent AhR activity has been explored in various cell lines, showing potent efficacy among hydroxyl/carboxy-substituted naphthoic acids (NAs) (Cheng et al., 2017).

Synthesis Analysis

The synthesis of 1,4-DHNA and its derivatives involves innovative methodologies, including Ru-catalyzed C-H activation and double alkyne annulation under air conditions, which is a testament to the chemical's versatility and the interest it garners in organic synthesis (Chen et al., 2019). Another method employs Birch reduction of 2-methoxy-1-naphthoic acids, leading to the formation of 1,4-dihydro compounds, demonstrating the diverse approaches to synthesizing this molecule (Oommen, 1975).

Molecular Structure Analysis

Investigations into 1,4-DHNA's molecular structure have unveiled its complex interactions within biological systems. Computational analysis has shown that 1,4-DHNA and TCDD (a known toxic compound) share similar interactions within the AhR binding pocket, differing mainly due to the negatively charged group of 1,4-DHNA, which contributes to its unique bioactivity (Cheng et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1,4-DHNA is illustrated by its role in the biosynthesis of menaquinone (vitamin K2) in Escherichia coli, where it acts as a naphthalenic intermediate. This process involves the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, highlighting the compound's fundamental role in microbial metabolism and its chemical versatility (Shineberg & Young, 1976).

Physical Properties Analysis

The study of 1,4-DHNA's physical properties is essential for understanding its stability, solubility, and overall behavior in various environments. For instance, the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid (1,2-HNA) have been thoroughly investigated, providing insights into the behavior of 1,4-DHNA under different conditions, such as changes in concentration, solvent nature, pH, and temperature (Mishra et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,4-DHNA, including its reactivity, synthesis pathways, and interactions with other molecules, have been the subject of extensive research. Studies on its synthesis processes, like the solvent-based synthesis of 2-hydroxy-1-naphthoic acid, provide valuable information on optimizing conditions for obtaining high yields of the product, underscoring the compound's chemical adaptability and significance in synthetic chemistry (Ting-shun, 2008).

Scientific Research Applications

  • Aryl Hydrocarbon Receptor Agonist/Antagonist : 1,4-DHNA binds to the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut. It was the most potent compound among hydroxyl/carboxy naphthalene derivatives in inducing CYP1A1 and CYP1B1, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in young adult mouse colonic cells and human Caco2 colon cancer cells (Cheng et al., 2017).

  • Anticancer Properties : 1,4-DHNA was used as a substrate in the synthesis of 3-substituted 1H-benzo[g]isochromene-5,10-diones, which showed interesting cytotoxic activity against different cancer cell lines (Dang Thi et al., 2015).

  • Menaquinone (Vitamin K2) Biosynthesis : It is an intermediate in the biosynthesis of menaquinone in Escherichia coli, with the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase catalyzing its conversion to demethylmenaquinone (Shineberg & Young, 1976).

  • Bifidogenic Growth Stimulator : Lactobacillus casei LP1 produces 1,4-DHNA, which acts as a bifidogenic growth stimulator, beneficial for human health. This was the first identification of a L. casei strain producing DHNA (Kang et al., 2015).

  • Potential Constipation Preventive Agent : 1,4-DHNA, a metabolic by-product of fermentation by Propionibacterium, is thought to have a beneficial effect as a prebiotic. A new stable derivative, DHNA-4-sulfate (DHNAS), was developed, which may be a useful food additive to improve human intestinal health (Kasai et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1,4-Dihydroxy-2-naphthoic acid is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

This compound binds to the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity . This compound is a bacterial-derived metabolite that interacts with its target, leading to changes in the expression of certain genes .

Biochemical Pathways

This compound is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It is also involved in the alternative menaquinone biosynthetic pathway found in some microorganisms, including Helicobacter pylori, Campylobacter jejuni, and Streptomyces coelicolor . In this alternative pathway, 5,8-dihydroxy-2-naphthoic acid was identified as an intermediate, instead of this compound .

Pharmacokinetics

It is known that this compound is a bacterial-derived metabolite, suggesting that it may be produced and metabolized within the gut microbiome .

Result of Action

The binding of this compound to the aryl hydrocarbon receptor (AhR) results in anti-inflammatory activity in the gut . This can lead to changes in the expression of certain genes, which can have downstream effects on cellular function .

Action Environment

The action of this compound is influenced by the gut environment, as it is a bacterial-derived metabolite . The presence of certain bacteria in the gut microbiome, such as Bifidobacteria, can influence the production and action of this compound . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other metabolites in the gut environment .

Biochemical Analysis

Biochemical Properties

1,4-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the menaquinone biosynthetic pathway in various microorganisms . This compound interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of naphthoic acids . Additionally, this compound has been reported to stimulate the growth of Bifidobacterium, thereby improving gut health . The interactions between this compound and these biomolecules are essential for its biological activity and therapeutic potential.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in human Caco2 colon cancer cells, this compound induces CYP1A1 gene expression, a marker of aryl hydrocarbon receptor responsiveness . These cellular effects highlight the compound’s potential in modulating immune responses and maintaining gut health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound binds to the aryl hydrocarbon receptor, exhibiting anti-inflammatory activity in the gut . Additionally, this compound acts as a precursor in the biosynthesis of menaquinone, where it undergoes a series of enzymatic reactions, including hydroxylation and prenylation . These molecular interactions and enzymatic processes are critical for the compound’s biological functions and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit dextran sodium sulfate-induced colitis in mice and decrease inflammation in interleukin-10-deficient mice by suppressing pro-inflammatory cytokines . The stability and degradation of this compound in laboratory conditions are essential factors influencing its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in osteoporosis model mice, concurrent administration of this compound with FK506 improved bone mass reduction and suppressed inflammatory cytokine production . Additionally, different dosages of this compound have been shown to modulate colonic inflammation and bacterial flora in mice . These studies highlight the importance of dosage in determining the compound’s therapeutic efficacy and potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the menaquinone biosynthetic pathway in microorganisms . This compound interacts with enzymes such as cytochrome P450 monooxygenases and prenyltransferases, which catalyze its conversion into various intermediates and final products . These metabolic pathways are essential for the compound’s biological activity and its role in promoting gut health and modulating immune responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, in Escherichia coli, the AcrAB-TolC multidrug efflux pump has been shown to increase the expression level of this compound, enhancing its organic solvent tolerance . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In plants, this compound is localized within plastids, where it participates in the biosynthesis of phylloquinone . Additionally, the subcellular localization of this compound in bacterial cells involves its interaction with membrane-bound enzymes and transporters . These localization patterns are essential for the compound’s role in various biochemical processes and its therapeutic applications.

properties

IUPAC Name

1,4-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUXHHACRXLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037730
Record name 1,4-Dihydroxy-2-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31519-22-9
Record name 1,4-Dihydroxy-2-naphthoic acid
Source CAS Common Chemistry
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Record name 1,4-Dihydroxy-2-naphthoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-
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Record name 1,4-Dihydroxy-2-naphthoic acid
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Record name 1,4-dihydroxy-2-naphthoic acid
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Record name 1,4-DIHYDROXY-2-NAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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